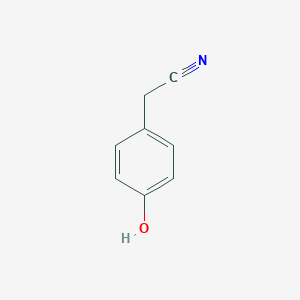

4-Hydroxybenzyl cyanide

Beschreibung

4-Hydroxybenzyl cyanide has been reported in Drypetes gossweileri, Moringa oleifera, and Chlamydomonas reinhardtii with data available.

suicide substrate for dopamine beta-hydroxylase

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKYOOPFBCOXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161856 | |

| Record name | 4-Hydroxybenzylcyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

329.00 to 330.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Hydroxybenzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14191-95-8 | |

| Record name | 4-Hydroxybenzyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14191-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzylcyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzylcyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q5J224RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 °C | |

| Record name | 4-Hydroxybenzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Hydroxybenzyl cyanide CAS number and properties

An In-depth Technical Guide to 4-Hydroxybenzyl Cyanide

Introduction

This compound, also known as (4-hydroxyphenyl)acetonitrile, is an aromatic hydroxynitrile compound.[1][2] Its chemical structure consists of a phenylacetonitrile core substituted with a hydroxyl group at the para-position. This bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[3][4] It serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[3][4][5]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 14191-95-8 | [1][2][6] |

| Molecular Formula | C₈H₇NO | [1][2][6] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | Light brown to beige or yellow solid/powder/crystal | [1][6][7] |

| Melting Point | 67-74 °C | [1][8] |

| Boiling Point | 329-330 °C at 760 mmHg | [1][2][8] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, DMSO, and Methanol (Slightly). | [1][6] |

| pKa | 9.63 ± 0.13 (Predicted) | [1][6] |

| Flash Point | 178 °C | [1] |

| IUPAC Name | 2-(4-hydroxyphenyl)acetonitrile | [2][6] |

| InChI Key | AYKYOOPFBCOXSL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC=C1CC#N)O | [2] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common method involves the demethylation of 2-(4-methoxyphenyl)acetonitrile. Another approach utilizes the reaction of 4-acetoxybenzyl acetate with potassium cyanide.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound | 14191-95-8 [chemicalbook.com]

- 2. This compound | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound, 14191-95-8 [thegoodscentscompany.com]

synthesis of 4-Hydroxybenzyl cyanide from p-cresol

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzyl Cyanide from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthetic pathway for converting p-cresol into this compound, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis involves a sequence of oxidation, reduction, and cyanation reactions. This document details the experimental protocols, presents quantitative data in tabular format for clear comparison, and includes workflow diagrams generated using Graphviz (DOT language) to illustrate the reaction pathways.

Overall Synthetic Pathway

The conversion of p-cresol to this compound is most effectively achieved through a three-step process. First, p-cresol is oxidized to form the intermediate 4-hydroxybenzaldehyde. This aldehyde is then reduced to 4-hydroxybenzyl alcohol, which is subsequently converted to the final product, this compound.

Caption: Overall 3-step synthesis of this compound from p-Cresol.

Step 1: Oxidation of p-Cresol to 4-Hydroxybenzaldehyde

The initial and critical step is the selective oxidation of the methyl group of p-cresol to an aldehyde. This transformation is typically achieved through catalytic oxidation in an alkaline medium, utilizing molecular oxygen or air as the oxidant. Various cobalt-based catalytic systems have been developed to enhance yield and selectivity.[2][3][4]

Experimental Protocol: Cobalt-Catalyzed Oxidation

The following protocol is a generalized procedure based on common methods for the cobalt-catalyzed oxidation of p-cresol.[3][5]

-

Reactor Setup: A mixture of p-cresol, a solvent (e.g., methanol), a base (e.g., sodium hydroxide), and a cobalt catalyst (e.g., cobalt(II) chloride or a metalloporphyrin complex) is charged into a high-pressure autoclave reactor equipped with a stirrer.

-

Reaction Conditions: The reactor is pressurized with oxygen (0.4-1.0 MPa) and heated to a temperature between 55-65°C.

-

Reaction Execution: The mixture is stirred vigorously (e.g., 800-1,000 rpm) for a period of 5 to 7 hours.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. The reaction solution is then acidified, and the product is extracted using an organic solvent. The solvent is removed under reduced pressure, and the crude 4-hydroxybenzaldehyde can be purified by methods such as recrystallization or vacuum distillation.[3]

Caption: Reaction scheme for the oxidation of p-cresol.

Data Presentation: Catalytic Oxidation of p-Cresol

| Catalyst System | Base | Solvent | Temp (°C) | Pressure (O₂) | Time (h) | p-Cresol Conversion (%) | 4-Hydroxybenzaldehyde Selectivity (%) | Yield (%) | Reference |

| Cobalt(II) chloride | NaOH | Methanol | 60 | 1 bar (0.1 MPa) | 6 | 100 | - | - | [3] |

| Cobalt(II) chloride | NaOH | Methanol | 65 | 1 bar (0.1 MPa) | 5 | 82 | 72 | ~59 | [3] |

| Tetrakis(o-nitrophenyl) cobalt porphyrin / Cobaltous diacetate | NaOH | Methanol | 55 | 0.7 MPa | 7 | 95.0 | 80.0 | 76.0 | [5] |

| Tetrakis(p-methoxyphenyl) manganoporphyrin / Zinc chloride | NaOH | Methanol | 65 | 0.5 MPa | 5 | 89.3 | 78.1 | 69.7 | [5] |

| Chloro(tetrakis(p-nitrophenyl)) cobalt porphyrin / Iron acetate | NaOH | Methanol | 65 | 0.4 MPa | 7 | 79.6 | 82.4 | 65.6 | [5] |

Step 2: Reduction of 4-Hydroxybenzaldehyde to 4-Hydroxybenzyl Alcohol

The second step involves the reduction of the aldehyde functional group in 4-hydroxybenzaldehyde to a primary alcohol. This is a standard transformation commonly achieved using reducing agents like sodium borohydride or potassium borohydride.[6][7]

Experimental Protocol: Borohydride Reduction

This protocol is based on the method described in Chinese patent CN103387519A.[6]

-

Dissolution: 4-Hydroxybenzaldehyde is dissolved in methanol in a reactor, followed by the addition of an appropriate amount of water with stirring.

-

Reduction: Potassium borohydride (KBH4) is added slowly to the reactor. The reaction is exothermic, and the temperature is maintained at 30-35°C. The reaction proceeds for approximately 330-380 minutes.

-

Neutralization: After the reaction is complete, an acidic solution (e.g., dilute hydrochloric acid) is added to neutralize the reaction mixture.

-

Isolation: The resulting solution is centrifuged to separate the crude product. The solid 4-hydroxybenzyl alcohol is then dried and collected for the next step.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103183594A - Method for preparing p-cresol into p-hydroxy benzaldehyde by catalytic oxidation of metalloporphyrin-metal salt composite catalyst - Google Patents [patents.google.com]

- 6. CN103387519A - Preparation method for this compound - Google Patents [patents.google.com]

- 7. CN103387519B - Preparation method for this compound - Google Patents [patents.google.com]

Spectral Analysis of 4-Hydroxybenzyl Cyanide: A Technical Guide

Introduction

4-Hydroxybenzyl cyanide, also known as (4-hydroxyphenyl)acetonitrile, is a versatile organic compound with applications in the synthesis of pharmaceuticals and other fine chemicals. Its chemical structure, consisting of a hydroxyl-substituted benzene ring attached to a cyanomethyl group, gives rise to a distinct spectral signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols for acquiring these spectra and presents the quantitative data in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methylene protons, and the phenolic hydroxyl proton.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 9.55 | Singlet | 1H | Ar-OH |

| 7.15 | Doublet | 2H | Ar-H (ortho to -CH₂CN) |

| 6.80 | Doublet | 2H | Ar-H (ortho to -OH) |

| 3.84 | Singlet | 2H | -CH ₂CN |

| Solvent: DMSO-d₆ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 156.99 | C -OH (C4) |

| 129.40 | C -H (ortho to -CH₂CN, C2/C6) |

| 121.21 | C -CH₂CN (C1) |

| 119.80 | -C ≡N |

| 115.85 | C -H (ortho to -OH, C3/C5) |

| 21.73 | -C H₂CN |

| Solvent: DMSO-d₆ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-3 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3340.71 | Strong, Broad | O-H stretch (phenolic) |

| 2268.29 | Strong, Sharp | C≡N stretch (nitrile) |

| 1614.42, 1516.05 | Strong | C=C aromatic ring stretch |

| 1446.61 | Medium | CH₂ scissoring |

| 1263.37, 1222.87 | Strong | C-O stretch (phenolic) |

| 819.75 | Strong | p-substituted benzene C-H out-of-plane bend |

| Sample Preparation: KBr pellet |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

The mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 106 | Moderate | [M - HCN]⁺ |

| 90 | Low | [C₇H₆]⁺ |

| 78 | Low | [C₆H₆]⁺ |

| Ionization Method: Electron Ionization (EI) via Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Analytical Workflow

The comprehensive characterization of this compound involves a logical sequence of spectroscopic analyses. The following diagram illustrates this workflow.

Caption: Spectroscopic analysis workflow for this compound.

Solubility Profile of 4-Hydroxybenzyl Cyanide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxybenzyl cyanide (also known as 4-Hydroxyphenylacetonitrile), a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Understanding its solubility in different organic solvents is critical for its synthesis, purification, and formulation development.

Quantitative Solubility Data

The quantitative solubility of this compound has been determined in a limited number of solvent systems. The available data is summarized in the table below.

| Solvent System | Solubility | Temperature | Citation |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Not Specified | [1][2][3][4] |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | Not Specified | [1] |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Not Specified | [1] |

Qualitative Solubility Information

For many common organic solvents, only qualitative solubility data for this compound is available. This information is summarized below.

| Solvent | Solubility Description | Citation |

| Water | Slightly soluble | [5][6][7][8][9] |

| Chloroform | Soluble | [9][10] |

| Dichloromethane | Soluble | [10] |

| Ethyl Acetate | Soluble | [10] |

| Acetone | Soluble | [10] |

| Methanol | Slightly Soluble | [9][11] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that saturation is reached and some undissolved solid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route for this compound, starting from 2-(4-methoxyphenyl)acetonitrile. This workflow is crucial for understanding the context in which the solubility of the final product is important, particularly for purification steps like extraction and crystallization.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN103387519A - Preparation method for this compound - Google Patents [patents.google.com]

- 6. 4-羟基苯基乙腈_上海柏懿化工有限公司 [byichem.com]

- 7. 4-Hydroxyphenylacetonitrile | CAS#:14191-95-8 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 14191-95-8 [chemicalbook.com]

- 10. 4-Hydroxyphenylacetonitrile | CAS:14191-95-8 | Manufacturer ChemFaces [chemfaces.com]

- 11. This compound 14191-95-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

4-Hydroxybenzyl cyanide safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Hydroxybenzyl Cyanide

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This compound, a versatile intermediate in organic synthesis, requires careful management due to its potential hazards. This guide provides a comprehensive overview of its safety data, handling precautions, and emergency procedures, compiled from various safety data sheets.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] The substance can cause skin and serious eye irritation.[1][2][4]

Potential Health Effects:

-

Ingestion: May cause severe gastrointestinal tract irritation, cardiac disturbances, and tissue anoxia, characterized by weakness, headache, dizziness, confusion, and cyanosis (bluish skin).[5]

-

Inhalation: Can lead to respiratory tract irritation and may produce effects similar to ingestion.[5]

-

Skin Contact: May be absorbed through the skin in harmful amounts.[5]

-

Eye Contact: May cause eye irritation.[5]

The primary hazards associated with this compound are summarized in the table below.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][6][7] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[7] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2][4][7] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][4][7] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[7] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[4][7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

| Property | Value |

| Molecular Formula | C₈H₇NO[6][7] |

| Molecular Weight | 133.15 g/mol [6][7] |

| Appearance | Light brown or yellow solid/powder[5][8][9] |

| Melting Point | 67-71 °C[6][8][10] |

| Boiling Point | 329-330 °C @ 760 mmHg[7][10] |

| Solubility | Sparingly soluble in water[3][9] |

| Vapor Pressure | 8.91E-05 mmHg @ 25°C[3] |

| Flash Point | 137.20 °C (estimated)[10] |

Experimental Protocols: Handling, Storage, and Disposal

Adherence to strict protocols is necessary to minimize risk when working with this compound.

Handling Procedures

-

Always work in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[5][6]

-

Avoid the formation of dust and aerosols.[6]

-

Do not get the substance in eyes, on skin, or on clothing.[5] Avoid breathing dust, fumes, or gas.[2]

-

Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke in the work area.[1][2][6]

-

Ensure that an eyewash station and safety shower are readily accessible.[5][6]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from direct sunlight.[5][6][11]

-

Keep the container tightly closed to prevent contamination and moisture ingress.[5][11] A recommended storage temperature for the powder is -20°C for long-term stability.[6]

-

Store separately from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5][11] Contact with acids can generate highly toxic hydrogen cyanide gas.[12]

Disposal Protocol

-

All waste containing this compound must be treated as hazardous waste.[13]

-

Collect waste in dedicated, clearly labeled, and sealed containers.[13][14] Containers should be marked "HAZARDOUS WASTE – CYANIDE" and include a warning, "No Acids".[14]

-

Solid and liquid cyanide wastes must be stored in separate containers.[13][14]

-

Disposal must be carried out in accordance with local, state, and federal regulations, typically through a certified hazardous waste management program.[6][14][15]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6][11]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working outside of a fume hood.[5][11]

Emergency and First-Aid Procedures

Speed is critical when responding to cyanide exposure.[5][16] Always have a cyanide antidote kit on hand and seek immediate medical advice for its use.[5]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5] Do not use mouth-to-mouth resuscitation.[6][17] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. SPEED IS ESSENTIAL; a doctor must be notified at once.[5][6] |

Accidental Release Measures

A clear and efficient response to a spill is crucial to prevent contamination and exposure.

References

- 1. This compound 14191-95-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 14191-95-8 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound, 14191-95-8 [thegoodscentscompany.com]

- 11. fishersci.com [fishersci.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. benchchem.com [benchchem.com]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 16. monash.edu [monash.edu]

- 17. npis.org [npis.org]

The Natural Occurrence of 4-Hydroxybenzyl Cyanide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl cyanide, also known as (4-hydroxyphenyl)acetonitrile, is a nitrile compound that occurs naturally in a variety of plant species. It serves as a key intermediate in the biosynthesis of cyanogenic glycosides, particularly dhurrin, which play a crucial role in plant defense mechanisms. Upon tissue damage, these glycosides can break down to release hydrogen cyanide (HCN), a potent deterrent to herbivores and pathogens.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, including its biosynthesis, quantitative data, experimental protocols for its analysis, and its role in plant signaling.

Natural Occurrence and Quantitative Data

This compound has been identified in several plant species, often as a precursor to or a breakdown product of cyanogenic glycosides.[4] Notable plant sources include:

-

Sorghum bicolor (Sorghum): this compound is a key intermediate in the biosynthesis of the cyanogenic glycoside dhurrin in sorghum.[5] While direct quantification of this compound is not widely reported, the concentration of its end-product, dhurrin, and the total cyanide potential are well-documented and vary with plant age, cultivar, and environmental conditions.[6][7]

-

Moringa oleifera (Moringa): This plant is known to contain cyanogenic glycosides, and this compound has been detected in its leaves.[4][8] One study reported the presence of cyanogenic glycosides at 3.3% in leaves and 2.6% in flowers.[9]

-

Drypetes gossweileri : This plant species has been reported to contain this compound.[4]

-

Brassicaceae family: this compound can be formed from the breakdown of 4-hydroxybenzyl glucosinolate.

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information. It is important to note that much of the data pertains to the precursor cyanogenic glycosides or the resulting total cyanide content upon hydrolysis, rather than the free cyanide intermediate itself.

| Plant Species | Plant Part | Compound Measured | Concentration/Amount | Reference |

| Moringa oleifera | Leaves | Cyanogenic Glycosides | 3.3% | [9] |

| Moringa oleifera | Flowers | Cyanogenic Glycosides | 2.6% | [9] |

| Sorghum bicolor | - | Dhurrin (leading to HCN) | >200 mg/kg HCN considered dangerous | [6] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-tyrosine. In sorghum, this pathway is well-characterized and leads to the formation of the cyanogenic glycoside dhurrin, with this compound as a key intermediate. The process involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and a glucosyltransferase.

Experimental Protocols

Extraction and Quantification of this compound

The following is a generalized protocol for the extraction and quantification of this compound from plant material, based on common methodologies for related compounds.[10][11][12]

1. Sample Preparation:

-

Freeze-dry fresh plant material to prevent enzymatic degradation of the target compound.

-

Grind the dried material into a fine powder.

2. Extraction:

-

Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol (HPLC grade).

-

Vortex the mixture for 1 minute.

-

Sonciate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet twice more, combining all supernatants.

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for HPLC analysis.

-

Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.

3. HPLC-DAD Quantification:

-

Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Start with a high percentage of solvent A, gradually increasing the percentage of solvent B over the course of the run to elute compounds of increasing polarity.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Monitor at a wavelength where this compound exhibits maximum absorbance (e.g., around 275 nm).

-

Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extract can be determined by comparing its peak area to the calibration curve.

Role in Plant Signaling and Defense

The primary role of this compound in plants is as a precursor in the biosynthesis of cyanogenic glycosides, which are key components of the plant's chemical defense system.[1][2] Upon tissue damage, for instance by a herbivore, the cyanogenic glycoside (e.g., dhurrin) is brought into contact with a β-glucosidase enzyme, which hydrolyzes it to release a cyanohydrin. This unstable intermediate then rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release toxic hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[13]

HCN is a potent inhibitor of cellular respiration and acts as a powerful feeding deterrent to a wide range of herbivores.[1] While this compound itself is not the final active defense compound, its synthesis is a critical step in the plant's ability to deploy this "cyanide bomb."

Recent research has also highlighted the role of HCN as a signaling molecule in plants, involved in processes such as breaking seed dormancy and pathogen resistance.[14][15][16] It is plausible that the controlled, low-level release of HCN from cyanogenic glycoside breakdown could play a role in mediating these signaling pathways. However, there is currently no direct evidence to suggest that this compound itself functions as a signaling molecule independent of its role as an HCN precursor.

Conclusion

This compound is a naturally occurring plant metabolite of significant interest due to its central role in the biosynthesis of cyanogenic glycosides, which are vital for plant defense. While its presence has been confirmed in several plant species, there is a need for more extensive quantitative research to determine its concentration in various plant tissues and under different environmental conditions. The development of standardized analytical protocols, such as the one outlined in this guide, will be crucial for advancing our understanding of the distribution and physiological roles of this compound. Further research is also warranted to explore the potential for this compound or its derivatives to act as signaling molecules in their own right, beyond their function as precursors to hydrogen cyanide. Such investigations could open new avenues for research in plant biochemistry, chemical ecology, and the development of novel crop protection strategies.

References

- 1. plantae.org [plantae.org]

- 2. Cyanogenesis in plants and arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. directresearchpublisher.org [directresearchpublisher.org]

- 10. researchgate.net [researchgate.net]

- 11. HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L. [pharmacia.pensoft.net]

- 12. mdpi.com [mdpi.com]

- 13. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beyond toxicity: A regulatory role for mitochondrial cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Old poisons, new signaling molecules: the case of hydrogen cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Biosynthesis of 4-Hydroxybenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl cyanide, also known as p-hydroxyphenylacetonitrile, is a naturally occurring nitrile found in various plant species. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. While not the product of a direct biosynthetic pathway, this compound arises from the metabolic turnover and degradation of cyanogenic glucosides and glucosinolates. This technical guide provides an in-depth exploration of the enzymatic pathways leading to the formation of this compound, with a focus on the well-characterized recycling of the cyanogenic glucoside dhurrin in Sorghum bicolor and the degradation of glucosinalbin in white mustard (Sinapis alba). The guide details the key enzymes, intermediates, and available quantitative data, along with relevant experimental protocols and pathway visualizations.

Biosynthesis via the Dhurrin Recycling Pathway in Sorghum bicolor

In sorghum, this compound is a key intermediate in a "non-toxic" recycling pathway of the cyanogenic glucoside dhurrin. This pathway allows the plant to remobilize nitrogen stored in dhurrin without releasing toxic hydrogen cyanide.[1][2][3][4][5][6]

The Dhurrin Biosynthetic Pathway: A Preamble

The precursor to the recycling pathway is dhurrin, which is synthesized from L-tyrosine in three main steps:

-

Conversion of L-tyrosine to p-hydroxyphenylacetaldehyde oxime: This initial and rate-limiting step is catalyzed by the cytochrome P450 enzyme CYP79A1 .

-

Conversion of p-hydroxyphenylacetaldehyde oxime to p-hydroxymandelonitrile: The second cytochrome P450 enzyme, CYP71E1 , catalyzes this conversion.

-

Glucosylation of p-hydroxymandelonitrile to dhurrin: The final step is the addition of a glucose moiety, catalyzed by the UDP-glucosyltransferase UGT85B1 .

The Dhurrin Recycling Pathway to this compound

The recycling of dhurrin to this compound involves the following key steps:

-

Formation of a Glutathione Conjugate: Dhurrin spontaneously reacts with glutathione (GSH) to form a dhurrin-derived glutathione conjugate.[1][2][3][4]

-

Reductive Cleavage to this compound: Glutathione transferases of the lambda class (GSTL1 and GSTL2 ) catalyze the reductive cleavage of the glutathione conjugate, yielding This compound (p-hydroxyphenylacetonitrile).[1][2][3][4]

-

Metabolism of this compound: The newly formed this compound is then further metabolized by nitrilases (NIT4A and NIT4B2 ) to p-hydroxyphenylacetic acid and ammonia, which can then be re-assimilated into primary metabolism.[1][6]

Quantitative Data

Table 1: Enzyme Kinetic Data for CYP71E1 in the Dhurrin Biosynthetic Pathway

| Enzyme | Substrate | Cofactor | K_m_ (mM) | V_max_ (nmol/mg protein/s) | Source |

| CYP71E1 | p-hydroxyphenylacetaldehyde oxime | NADPH | 0.013 | 111 | [7] |

| CYP71E1 | p-hydroxyphenylacetaldehyde oxime | NADH | 0.3 | 42 | [7] |

Experimental Protocols

A general protocol for the heterologous expression and purification of plant GSTs can be adapted for sorghum GSTL1 and GSTL2. This is essential for detailed kinetic characterization.

Objective: To produce and purify recombinant sorghum GSTL1 and GSTL2 for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE reagents

Procedure:

-

Cloning: Synthesize and clone the coding sequences of sorghum GSTL1 and GSTL2 into the expression vector.

-

Transformation: Transform the expression plasmids into the E. coli expression strain.

-

Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged GSTL protein with elution buffer.

-

Dialysis and Storage: Dialyze the eluted protein against dialysis buffer to remove imidazole. Aliquot the purified protein and store at -80°C.

-

Verification: Verify the purity and size of the recombinant protein by SDS-PAGE.

Objective: To determine the enzymatic activity of purified GSTL1 and GSTL2 in converting the dhurrin-glutathione conjugate to this compound.

Materials:

-

Purified recombinant GSTL1 or GSTL2

-

Dhurrin

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC system with a C18 column

-

Standards for dhurrin, dhurrin-glutathione conjugate, and this compound

Procedure:

-

Substrate Preparation: Synthesize the dhurrin-glutathione conjugate by incubating dhurrin with an excess of GSH in a slightly alkaline buffer. Purify the conjugate if necessary.

-

Enzyme Reaction: Set up reaction mixtures containing the reaction buffer, a known concentration of the dhurrin-glutathione conjugate, and the purified GSTL enzyme.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time course.

-

Reaction Quenching: Stop the reaction at different time points by adding the quenching solution.

-

Product Analysis: Centrifuge the quenched reactions to precipitate the protein. Analyze the supernatant by HPLC to quantify the formation of this compound and the depletion of the dhurrin-glutathione conjugate.

-

Kinetic Analysis: Determine the initial reaction velocities at varying substrate concentrations to calculate K_m_ and V_max_ values.

Biosynthesis via Glucosinalbin Degradation in Sinapis alba (White Mustard)

In white mustard, this compound is a degradation product of glucosinalbin (p-hydroxybenzylglucosinolate). The formation of the nitrile is a detoxification mechanism that avoids the production of the more toxic 4-hydroxybenzyl isothiocyanate.[8]

The Glucosinalbin Degradation Pathway

-

Hydrolysis of Glucosinalbin: Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinalbin to produce an unstable aglycone.

-

Formation of 4-Hydroxybenzyl Isothiocyanate: The aglycone spontaneously rearranges to form 4-hydroxybenzyl isothiocyanate.

-

Formation of this compound: In the presence of a nitrile-specifier protein (NSP) , the degradation of the aglycone is directed towards the formation of This compound .[8] In the absence of NSP, the isothiocyanate is the primary product, which can further decompose to 4-hydroxybenzyl alcohol and thiocyanate ions.[9][10]

Quantitative Data

Quantitative data on the efficiency of nitrile-specifier proteins in diverting the degradation of 4-hydroxybenzylglucosinolate towards this compound is not extensively detailed in the readily available literature. The product ratio is dependent on the presence and activity of the specific NSP.

Table 2: Degradation Products of Glucosinalbin

| Precursor | Enzyme/Protein | Primary Product(s) | Conditions |

| Glucosinalbin | Myrosinase | 4-Hydroxybenzyl isothiocyanate | Absence of Nitrile-Specifier Protein |

| Glucosinalbin | Myrosinase + Nitrile-Specifier Protein | This compound | Presence of active Nitrile-Specifier Protein |

Experimental Protocols

Objective: To analyze the products of glucosinalbin hydrolysis by myrosinase in the presence and absence of a nitrile-specifier protein.

Materials:

-

Purified glucosinalbin

-

Purified myrosinase

-

Purified nitrile-specifier protein (if available) or crude protein extract from a plant known to produce nitriles from glucosinolates

-

Reaction buffer (e.g., 50 mM MES buffer, pH 6.5)

-

Quenching solution (e.g., methanol or acetonitrile)

-

HPLC-MS system

-

Standards for glucosinalbin, 4-hydroxybenzyl isothiocyanate, and this compound

Procedure:

-

Enzyme Reactions: Set up two sets of reactions. One with glucosinalbin and myrosinase, and the second with glucosinalbin, myrosinase, and the nitrile-specifier protein.

-

Incubation: Incubate the reactions at room temperature for a defined period.

-

Quenching: Stop the reactions by adding the quenching solution.

-

Analysis: Analyze the reaction products by HPLC-MS to identify and quantify the formation of 4-hydroxybenzyl isothiocyanate and this compound.

-

Comparison: Compare the product profiles of the two reactions to determine the effect of the nitrile-specifier protein.

Visualization of Biosynthetic Pathways

Dhurrin Recycling Pathway in Sorghum bicolor

Caption: Dhurrin recycling pathway to this compound in Sorghum bicolor.

Glucosinalbin Degradation Pathway in Sinapis alba

Caption: Glucosinalbin degradation pathways in Sinapis alba.

Conclusion

The biosynthesis of this compound is intricately linked to the metabolism of defense compounds in plants. In sorghum, it is a product of a sophisticated recycling pathway that allows for the recovery of nitrogen from the cyanogenic glucoside dhurrin. In white mustard, its formation represents a detoxification strategy during the degradation of glucosinalbin. Understanding these enzymatic pathways is crucial for researchers in natural product chemistry, plant biochemistry, and for professionals in drug development who utilize this compound as a versatile building block. Further research into the specific kinetics and regulation of the enzymes involved, particularly the glutathione transferases and nitrile-specifier proteins, will provide a more complete picture of the biosynthesis of this important chemical intermediate.

References

- 1. Glutathione transferases catalyze recycling of auto-toxic cyanogenic glucosides in sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. [PDF] Glutathione transferases catalyze recycling of auto‐toxic cyanogenic glucosides in sorghum | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. 4-Hydroxybenzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. Ionic thiocyanate (SCN-) production from 4-hydroxybenzyl glucosinolate contained in Sinapis alba seed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Nitrile Group of 4-Hydroxybenzyl Cyanide: A Hub of Chemical Reactivity for Drug Discovery and Development

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of functional groups is paramount for the design and synthesis of new molecular entities. 4-Hydroxybenzyl cyanide, a versatile building block, possesses a nitrile group that serves as a key handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this nitrile moiety, focusing on its hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis of the Nitrile Group: A Gateway to Carboxylic Acids

The hydrolysis of the nitrile group in this compound provides a direct route to 4-hydroxyphenylacetic acid, a valuable intermediate in the synthesis of pharmaceuticals.[1][2] This transformation can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the nitrile group undergoes hydrolysis to a carboxylic acid. The reaction typically proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water.[3] Subsequent tautomerization and further hydrolysis of the intermediate amide yield the final carboxylic acid product.

Table 1: Quantitative Data for Acid-Catalyzed Hydrolysis of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | Water | Reflux | 3 | ~80 | Organic Syntheses |

| Hydrochloric Acid | Water | Reflux | Not Specified | ~92 | Patent CN102010325A |

Experimental Protocol: Acid-Catalyzed Hydrolysis

A mixture of this compound, water, and a catalytic amount of sulfuric acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 4-hydroxyphenylacetic acid, is isolated by filtration or extraction and can be further purified by recrystallization.

Caption: Pathway of base-catalyzed hydrolysis of this compound.

Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of the nitrile group in this compound is a crucial step in the synthesis of 2-(4-hydroxyphenyl)ethylamine, also known as tyramine, a biogenic amine with significant applications in medicinal chemistry. [4][5]This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic Hydrogenation

Catalytic hydrogenation is an efficient and widely used method for the reduction of nitriles to primary amines. [6]This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction proceeds through the formation of an imine intermediate, which is further reduced to the amine. [6]

Table 3: Quantitative Data for Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 5% Pd/C | Methanol | 5 | 60 | 1 | Quantitative | McAllister et al., 2018 [4] |

Experimental Protocol: Catalytic Hydrogenation

This compound is dissolved in a suitable solvent, such as methanol, in the presence of a palladium on carbon catalyst. The mixture is then subjected to a hydrogen atmosphere at a specific pressure and temperature in a hydrogenation apparatus. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield tyramine. [4][5]The addition of an acid, such as sulfuric acid, can improve the selectivity for the primary amine by preventing the formation of secondary and tertiary amine byproducts. [4][5]

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

Chemical Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce nitriles to primary amines. [3][7]The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. [3]Subsequent workup with water provides the primary amine.

Table 4: General Conditions for Chemical Reduction of Nitriles

| Reducing Agent | Solvent | Temperature (°C) | Workup | General Yield (%) |

| LiAlH₄ | Diethyl ether or THF | Reflux | Aqueous | High |

Experimental Protocol: Chemical Reduction with LiAlH₄

To a solution of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or THF) is slowly added a solution of this compound. The reaction mixture is then heated to reflux. After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated to give tyramine.

Cycloaddition Reactions: Formation of Heterocyclic Scaffolds

The nitrile group can participate in cycloaddition reactions, providing access to important heterocyclic structures, most notably tetrazoles.

[3+2] Cycloaddition with Azides: Synthesis of Tetrazoles

The reaction of nitriles with azides, typically sodium azide in the presence of a Lewis acid or an ammonium salt, is a common method for the synthesis of 5-substituted-1H-tetrazoles. [7]This [3+2] cycloaddition reaction is a powerful tool for introducing the tetrazole moiety, which is a well-known bioisostere for the carboxylic acid group in drug design.

Table 5: General Conditions for Tetrazole Synthesis from Nitriles

| Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | General Yield (%) |

| Sodium Azide | NH₄Cl or ZnCl₂ | DMF | 100-120 | 12-24 | Good to Excellent |

| Trimethylsilyl Azide | - | Toluene | Reflux | 24-48 | Good |

Experimental Protocol: Synthesis of 5-(4-hydroxybenzyl)-1H-tetrazole

A mixture of this compound, sodium azide, and ammonium chloride in dimethylformamide (DMF) is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water and acidification. The solid tetrazole derivative is then collected by filtration and purified.

Reaction Pathway for Tetrazole Synthesis

Caption: [3+2] Cycloaddition of this compound with azide.

Pinner Reaction: A Route to Imino Esters and Derivatives

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. [8]These intermediates are versatile and can be further converted into esters, orthoesters, or amidines.

Experimental Protocol: Pinner Reaction (General)

Anhydrous hydrogen chloride gas is passed through a solution of the nitrile in an anhydrous alcohol. The Pinner salt typically precipitates from the solution and can be isolated. Subsequent hydrolysis of the Pinner salt with water leads to the formation of an ester.

Conclusion

The nitrile group of this compound exhibits a rich and versatile chemical reactivity, making it a valuable synthon in organic synthesis and drug discovery. Its facile conversion into a carboxylic acid via hydrolysis, a primary amine through reduction, and a tetrazole ring via cycloaddition provides medicinal chemists with a powerful toolkit to explore diverse chemical spaces and develop novel therapeutic agents. The reactions detailed in this guide offer reliable and scalable methods for the functionalization of this important building block. Further exploration of its reactivity, particularly in cycloaddition and Pinner-type reactions, holds the potential for the discovery of new synthetic methodologies and the creation of innovative molecular architectures.

References

- 1. The production of tyramine via the selective hydrogenation of this compound over a carbon-supported palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. CN103387519B - Preparation method for this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Hydroxybenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl cyanide, also known as (4-hydroxyphenyl)acetonitrile, is a versatile bifunctional organic compound incorporating a reactive phenolic ring and a nitrile functional group. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The electron-rich aromatic ring is susceptible to electrophilic attack, allowing for the introduction of various substituents to modify its chemical properties and biological activity. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, focusing on key reaction types including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the strategic manipulation of this important building block.

The reactivity of the benzene ring in this compound is primarily governed by the interplay of the electronic effects of its two substituents: the hydroxyl (-OH) group and the cyanomethyl (-CH₂CN) group. The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the cyanomethyl group is a weakly deactivating, meta-directing group due to the electron-withdrawing nature of the nitrile. The powerful activating and directing effect of the hydroxyl group generally dominates, leading to electrophilic substitution primarily at the positions ortho to the hydroxyl group (positions 3 and 5).

Halogenation

Halogenation is a fundamental electrophilic aromatic substitution reaction that introduces halogen atoms onto the benzene ring. In the case of this compound, the strong activation by the hydroxyl group facilitates halogenation, often proceeding under mild conditions.

Bromination

The bromination of this compound has been reported to proceed efficiently, yielding 3-bromo-4-hydroxybenzyl cyanide as the major product. The reaction is typically carried out using bromine in a suitable solvent.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzonitrile

A solution of 4-hydroxybenzonitrile (1.0 eq) is prepared in a suitable solvent such as a mixture of dichloromethane and N,N-dimethylformamide. To this solution, iodine (catalytic amount) is added, followed by the dropwise addition of bromine (1.1-1.5 eq) at a controlled temperature, typically between -5°C and 10°C. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to afford the crude product, which can be further purified by recrystallization.

| Reactant | Molar Ratio | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Hydroxybenzonitrile | 1.0 | Br₂, I₂ (cat.) | CH₂Cl₂/DMF | -5 to 10 | 10 | 88.2 |

Reaction Mechanism: Bromination

The following diagram illustrates the mechanism of the bromination of this compound.

Caption: Mechanism of bromination of this compound.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. Due to the activating nature of the hydroxyl group, nitration of this compound is expected to occur readily, likely yielding 4-hydroxy-3-nitrobenzyl cyanide as the primary product. However, the reaction conditions must be carefully controlled to avoid polysubstitution and oxidative side reactions that are common in the nitration of phenols.

Analogous Experimental Protocol: Nitration of Benzyl Cyanide

Caution: This is an analogous procedure and requires optimization for this compound. The reaction with the hydroxylated compound will be much faster and potentially more exothermic.

A mixture of concentrated nitric acid and concentrated sulfuric acid is cooled to 10°C. Benzyl cyanide is then added slowly while maintaining the temperature below 20°C. After the addition is complete, the reaction mixture is stirred for a period, and then poured onto crushed ice. The product, p-nitrobenzyl cyanide, precipitates and is collected by filtration.

For this compound, it is anticipated that a lower concentration of nitric acid and a lower reaction temperature would be required to achieve selective mononitration at the position ortho to the hydroxyl group.

| Reactant | Molar Ratio | Reagents | Temperature (°C) | Product | Yield (%) |

| Benzyl Cyanide | 1.0 | conc. HNO₃, conc. H₂SO₄ | 10-20 | p-Nitrobenzyl cyanide | 50-54 |

Reaction Mechanism: Nitration

The mechanism involves the formation of the nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich aromatic ring.

Caption: General mechanism for the nitration of this compound.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. The hydroxyl group in this compound will direct the sulfonation to the ortho position.

Friedel-Crafts Reactions

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring. The two main types are Friedel-Crafts alkylation and Friedel-Crafts acylation.

Friedel-Crafts Alkylation

This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as AlCl₃. For this compound, the hydroxyl group is expected to coordinate with the Lewis acid catalyst, which can deactivate the ring and complicate the reaction. Therefore, Friedel-Crafts alkylation of phenols is often problematic.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. Similar to alkylation, the hydroxyl group can interfere with the catalyst. However, acylation is generally more successful with phenols than alkylation. A common strategy to overcome the interference of the hydroxyl group is to first protect it, for example, by converting it to an ester, and then carrying out the acylation, followed by deprotection.

Experimental Workflow: Friedel-Crafts Acylation (General)

Caption: A general workflow for the Friedel-Crafts acylation of this compound.

Formylation and Carboxylation Reactions

Several named reactions can be employed for the formylation (introduction of a -CHO group) and carboxylation (introduction of a -COOH group) of phenols, which are applicable to this compound.

Formylation Reactions

-

Gattermann Reaction: Uses HCN and HCl in the presence of a Lewis acid.

-

Vilsmeier-Haack Reaction: Employs a substituted formamide (like DMF) and phosphorus oxychloride.

-

Duff Reaction: Uses hexamine as the formylating agent.

-

Reimer-Tiemann Reaction: Involves the reaction of a phenol with chloroform in a basic solution.

Carboxylation Reaction

-

Kolbe-Schmitt Reaction: Involves the carboxylation of sodium phenoxide with carbon dioxide under pressure.

These reactions provide valuable routes to introduce aldehyde and carboxylic acid functionalities onto the this compound scaffold, further expanding its synthetic utility.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of functionalized aromatic compounds. The presence of the strongly activating hydroxyl group dominates the directing effects in electrophilic substitution reactions, favoring substitution at the ortho positions. While halogenation proceeds readily, other reactions such as nitration, sulfonation, and Friedel-Crafts reactions require careful control of reaction conditions to achieve desired selectivity and avoid side reactions. This guide provides a foundational understanding of these transformations, offering experimental insights and mechanistic details to support further research and development in the fields of medicinal chemistry and materials science. Further investigation into the specific conditions for each electrophilic substitution reaction on this versatile molecule is warranted to fully exploit its synthetic potential.

4-Hydroxybenzyl Cyanide: A Comprehensive Technical Guide for Organic Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

4-Hydroxybenzyl cyanide, also known as (4-hydroxyphenyl)acetonitrile, is a highly versatile precursor in the field of organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive hydroxyl group and a nitrile group on a benzene scaffold, makes it an invaluable starting material for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs).[2] This technical guide provides a detailed overview of its properties, reactivity, and key applications, complete with experimental protocols and data presented for practical use by professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for reaction planning and execution.

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)acetonitrile | [3] |

| Synonyms | 4-Hydroxyphenylacetonitrile, p-Hydroxybenzyl cyanide | [3][4] |

| CAS Number | 14191-95-8 | [3] |

| Molecular Formula | C₈H₇NO | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Appearance | Light brown or white to yellow solid/powder | [1][5][6] |

| Melting Point | 67-74 °C | [1][4][6] |

| Boiling Point | 329-330 °C @ 760 mmHg | [3][4] |

| Solubility | Sparingly soluble in water | [5][7] |

| pKa | 9.63 ± 0.13 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (DMSO-d₆) | δ 9.55 (s, 1H, ArOH), 7.15 (d, 2H, ArH), 6.80 (d, 2H, ArH), 3.84 (s, 2H, CH₂) | [1][8] |

| ¹³C NMR (DMSO-d₆) | δ 156.99, 129.40, 121.21, 119.80, 115.85, 21.73 | [1][8] |

| IR (KBr, cm⁻¹) | 3340.71 (O-H), 2268.29 (C≡N), 1614.42, 1516.05 (C=C, aromatic) | [1][8] |

| GC-MS (m/z) | 133 (base peak), 106, 90, 78 | [1][8] |

Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its hydroxyl and nitrile functional groups. This allows for a variety of chemical transformations, making it a versatile node in complex synthetic routes.

-

Hydroxyl Group Reactions: The phenolic hydroxyl group can readily undergo O-alkylation or etherification to introduce a variety of substituents. It can also be esterified. These reactions are fundamental in modifying the molecule's solubility, lipophilicity, and downstream reactivity.

-

Nitrile Group Reactions: The nitrile group is a valuable synthon for several important functional groups:

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 4-hydroxyphenylacetic acid, a crucial intermediate for pharmaceuticals like Atenolol.[9][10]

-

Reduction: Catalytic hydrogenation of the nitrile group leads to the formation of 2-(4-hydroxyphenyl)ethanamine, also known as Tyramine, a biologically significant amine.[11]

-

Addition Reactions: The nitrile can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

-

The following diagram illustrates the core synthetic transformations available from this compound.

Key Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations starting from this compound.

Synthesis of this compound from 4-Hydroxybenzyl Alcohol

This protocol describes a method to synthesize the title compound from its corresponding alcohol.

-

Reaction: 4-Hydroxybenzyl alcohol is converted to this compound using sodium cyanide.

-

Procedure Reference: Adapted from patent literature.[8]

-

Reagents:

-

4-Hydroxybenzyl alcohol: 4.96 g

-

Sodium cyanide: 2.4 g

-

Ethanol: 12 mL

-

Ethyl formate: 12 mL

-

-

Protocol:

-

A mixture of 4.96 g of p-hydroxybenzyl alcohol, 2.4 g of sodium cyanide, 12 mL of ethanol, and 12 mL of ethyl formate is prepared in a suitable reaction vessel.

-

The mixture is heated with stirring under reflux for a period of ninety minutes.

-

Following the reaction, the product is isolated to yield the crude product.

-

-

Yield: The reported yield of crude product is 94%.[8]

Synthesis of 4-Hydroxyphenylacetic Acid via Nitrile Hydrolysis

This protocol details the acid-catalyzed hydrolysis of this compound to produce 4-hydroxyphenylacetic acid, an important pharmaceutical intermediate.[9][10]

-

Reaction: The nitrile functional group of this compound is hydrolyzed to a carboxylic acid.

-

Procedure Reference: This is a general procedure adapted from the hydrolysis of benzyl cyanide.[12]

-

Reagents:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

-

Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a dilute sulfuric acid solution by carefully adding sulfuric acid to water.

-

Add this compound to the acid solution.

-

Heat the mixture to reflux and stir vigorously for 3-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture slightly and pour it into cold water to precipitate the product.

-

Filter the crude 4-hydroxyphenylacetic acid.

-